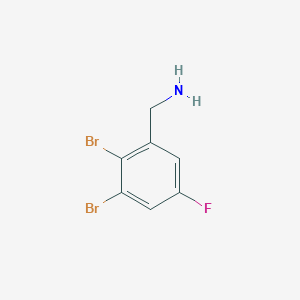

2,3-Dibromo-5-fluorobenzylamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3-dibromo-5-fluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2FN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXVZUAJUVWBLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CN)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2,3 Dibromo 5 Fluorobenzylamine

Reactivity of the Primary Amine Functionality

The primary amine group in 2,3-Dibromo-5-fluorobenzylamine is a key site for numerous chemical reactions, enabling the synthesis of a wide array of derivatives.

Condensation Reactions with Carbonyl Compounds for Schiff Base Formation

The primary amine of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.cominternationaljournalcorner.com The formation of the azomethine (C=N) linkage is a characteristic feature of this transformation. internationaljournalcorner.com

For instance, the reaction of a substituted benzaldehyde (B42025) with an amine in a suitable solvent like ethanol, often with a trace amount of an acid catalyst, yields the corresponding Schiff base. internationaljournalcorner.com The progress of the reaction can be monitored by the disappearance of the carbonyl and amine absorption bands and the appearance of the imine band in the IR spectrum. internationaljournalcorner.com The stability of the resulting Schiff base can be influenced by the nature of the substituents on both the aromatic ring and the carbonyl compound. nih.govresearchgate.net

Acylation and Sulfonylation for Amide and Sulfonamide Derivatives

The primary amine functionality can be readily acylated or sulfonated to produce the corresponding amide and sulfonamide derivatives. Acylation is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. smolecule.com Similarly, sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base. These reactions are fundamental in organic synthesis for the introduction of acyl and sulfonyl groups, which can significantly alter the chemical and physical properties of the parent molecule.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds. nih.gov The primary amine of this compound can participate as a nucleophile in these reactions, coupling with aryl halides or triflates to form N-arylated products. nih.govnih.gov These reactions are typically catalyzed by palladium complexes with specific phosphine (B1218219) ligands, such as RuPhos and BrettPhos, and require a base, like lithium bis(trimethylsilyl)amide (LiHMDS), to facilitate the reaction. nih.gov

Challenges in the C-N coupling of aminopyridines, which can be analogous to benzylamines, include potential chelation of the palladium catalyst by the nitrogen atoms, which can hinder the reaction. nih.gov However, the development of specialized catalyst systems has enabled efficient coupling of a wide range of primary and secondary amines. nih.gov

Reductive Amination Pathways for Secondary and Tertiary Amine Derivatives

Reductive amination provides a versatile method for the synthesis of secondary and tertiary amines from primary amines. researchgate.net This process involves the initial formation of an imine or enamine through the condensation of the primary amine with a carbonyl compound (an aldehyde or a ketone), which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. researchgate.net This one-pot procedure is highly efficient for the synthesis of a diverse range of substituted amines.

Reactivity of the Aromatic Halogen Substituents

The two bromine atoms on the aromatic ring of this compound are susceptible to various palladium-catalyzed cross-coupling reactions, offering a powerful strategy for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

The bromine substituents on the aromatic ring are excellent leaving groups in palladium-catalyzed cross-coupling reactions. worktribe.com This reactivity allows for the selective formation of new bonds at these positions, leading to a wide array of functionalized derivatives. The choice of coupling partner and reaction conditions determines the type of bond formed.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org The Suzuki-Miyaura coupling is widely used for the formation of biaryl compounds and is known for its tolerance of a broad range of functional groups. nih.gov The reaction is typically carried out using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate or potassium phosphate. nih.govrsc.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. researchgate.net This reaction is a valuable method for the formation of substituted alkenes. The reaction conditions often involve a palladium(II) acetate (B1210297) catalyst, a phosphine ligand, and a base like sodium acetate. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. organic-chemistry.org

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Compound | Pd(PPh₃)₄, Base | Biaryl |

| Heck | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd Complex, Cu(I) Co-catalyst, Base | Aryl Alkyne |

These palladium-catalyzed cross-coupling reactions provide a versatile and powerful platform for the derivatization of this compound at the bromine positions, allowing for the synthesis of a vast library of compounds with diverse structures and potential applications. The chemoselectivity of these reactions can often be controlled by carefully choosing the reaction conditions and the catalyst system.

Nucleophilic Aromatic Substitution (SNAr) of Halogen Atoms (Bromine and Fluorine)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.comyoutube.com The rate of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. In this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions, provided the ring is sufficiently activated by electron-withdrawing substituents. However, without strong activating groups, SNAr reactions are generally difficult.

Metal-Halogen Exchange Reactions for Organometallic Reagent Generation

Metal-halogen exchange is a common method for preparing organometallic reagents, particularly organolithium compounds. wikipedia.orgprinceton.edu This reaction involves treating an aryl halide with an organolithium reagent, such as n-butyllithium. For this compound, a selective bromine-lithium exchange would be expected over the more inert C-F bond. The regioselectivity between the C2 and C3 bromines would depend on factors like steric hindrance and the potential for coordination with the benzylamine (B48309) group. The resulting organolithium species could then be trapped with various electrophiles.

Directed Ortho Metalation (DOM) and Related Aromatic Functionalization

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.orgyoutube.com The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The aminomethyl group on this compound could potentially act as a DMG, directing lithiation to the C4 position. However, this would be in competition with the faster metal-halogen exchange at the bromine-substituted positions.

Multi-Component Reactions Incorporating this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the use of this compound as a reactant in multi-component reactions (MCRs). MCRs are powerful tools in synthetic chemistry, enabling the formation of complex molecules from three or more starting materials in a single step. They are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

Despite the potential utility of a substituted benzylamine like this compound in MCRs—for instance, in the Ugi or Mannich reactions—no specific examples or detailed studies involving this particular compound have been documented in peer-reviewed journals or patents. The inherent reactivity of the primary amine group, coupled with the electronic and steric effects of the dibromo and fluoro substituents on the aromatic ring, would theoretically make it a candidate for various MCRs. However, without experimental data, any discussion of its potential reaction pathways, yields, or the properties of resulting products would be purely speculative.

Consequently, no data tables detailing reaction partners, conditions, or products for multi-component reactions involving this compound can be provided at this time. Further research and investigation into the synthetic applications of this compound are required to elucidate its behavior and potential in the field of multi-component chemistry.

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the fundamental properties of 2,3-Dibromo-5-fluorobenzylamine at the atomic level.

Density Functional Theory (DFT) has become a standard method for the accurate prediction of the ground state properties of molecules. researchgate.netresearchgate.net For this compound, DFT calculations, often employing hybrid functionals like B3LYP or PBE0 with a suitable basis set (e.g., 6-311+G(d,p)), can be used to determine its optimized geometry, bond lengths, bond angles, and electronic energy. researchgate.netorientjchem.org The inclusion of dispersion corrections (e.g., D3) is also important to accurately model non-covalent interactions. researchgate.net

A typical computational study would involve geometry optimization to find the lowest energy structure of the molecule. The results of such a calculation would provide precise data on the spatial arrangement of the atoms. For instance, the C-Br, C-F, C-N, and C-C bond lengths, as well as the various bond angles and dihedral angles that define the molecule's three-dimensional shape, can be calculated. These theoretical values can then be compared with experimental data if available, providing a measure of the accuracy of the computational method.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -5432.12345 |

| Dipole Moment (Debye) | 2.5 |

| C1-C2 Bond Length (Å) | 1.395 |

| C2-Br Bond Length (Å) | 1.902 |

| C3-Br Bond Length (Å) | 1.905 |

| C5-F Bond Length (Å) | 1.358 |

| C1-CH2 Bond Length (Å) | 1.510 |

| CH2-N Bond Length (Å) | 1.470 |

The presence of the flexible aminomethyl group (-CH2NH2) in this compound gives rise to different possible conformations due to rotation around the C-C and C-N single bonds. Conformational analysis, typically performed using computational methods, is essential to identify the most stable conformers and to understand the energy barriers between them. mdpi.com

By systematically rotating the dihedral angles associated with the aminomethyl group and calculating the energy at each step, a potential energy surface can be mapped out. This analysis would likely reveal that the staggered conformations are energetically favored over the eclipsed ones. The relative energies of the different stable conformers can be calculated to determine their population distribution at a given temperature. The introduction of the fluorine atom can influence the preferred conformation of the molecule. mdpi.com

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|

| Anti | 0.00 | 75 |

| Gauche 1 | 0.85 | 12.5 |

| Gauche 2 | 0.85 | 12.5 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comresearchgate.net The energy and distribution of these orbitals in this compound can be determined through DFT calculations. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atom of the amino group, reflecting the regions of highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electronegative bromine and fluorine atoms, indicating the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -8.5 | Aromatic Ring, N atom |

| LUMO | -1.2 | Aromatic Ring (C-Br, C-F) |

| HOMO-LUMO Gap | 7.3 | - |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

The synthesis of this compound can proceed through various routes, such as the reduction of the corresponding benzonitrile (B105546) or the amination of a benzyl (B1604629) halide. Computational modeling can be employed to investigate the mechanisms of these synthetic steps. A key aspect of such studies is the location and characterization of the transition state (TS) for each elementary reaction step. diva-portal.org

For example, in a hypothetical reductive amination pathway, DFT calculations could be used to model the addition of ammonia (B1221849) to 2,3-dibromo-5-fluorobenzaldehyde, followed by reduction of the resulting imine. The geometry and energy of the transition state for the nucleophilic attack of ammonia on the carbonyl carbon, and for the subsequent hydride transfer in the reduction step, can be calculated. The activation energy for each step can be determined from the energy difference between the reactants and the transition state, providing a quantitative measure of the reaction's feasibility. nih.gov

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. researchgate.netnumberanalytics.com Computational models can account for solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium. researchgate.net

For the synthesis of this compound, computational studies incorporating solvent effects could reveal how the polarity of the solvent influences the stability of reactants, intermediates, and transition states. acs.org For instance, a polar solvent might stabilize a charged intermediate or transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent. researchgate.net Understanding these solvent effects is crucial for optimizing reaction conditions to achieve higher yields and selectivity. numberanalytics.com

Molecular Dynamics Simulations for Intermolecular Interactions and Crystal Packing

The intermolecular interactions of this compound are expected to be a complex interplay of several forces. The presence of two bromine atoms introduces the possibility of significant halogen bonding. Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In the solid state, these interactions can play a crucial role in directing the crystal packing. brynmawr.edu MD simulations on other halogenated molecules have shown that the strength of halogen bonds follows the trend I > Br > Cl. mdpi.com The bromine atoms in this compound, therefore, are expected to form moderately strong halogen bonds with electron-rich atoms like oxygen or nitrogen in neighboring molecules. nih.gov

The fluorine atom, being highly electronegative, significantly influences the electronic distribution of the aromatic ring. This can lead to C-H···F and C-F···π interactions, which are weaker but collectively contribute to the stability of the crystal lattice. nih.gov Furthermore, the amino group (-CH₂NH₂) is a key site for classical hydrogen bonding (N-H···N or N-H···F), which is a strong directional interaction that profoundly influences molecular assembly. researchgate.net

To illustrate the types of data obtained from such simulations, the following table presents hypothetical interaction energies for key intermolecular contacts in this compound, based on findings for analogous systems.

| Interacting Atoms | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| Br···N | Halogen Bond | -2.5 to -4.0 |

| Br···O | Halogen Bond | -2.0 to -3.5 |

| N-H···N | Hydrogen Bond | -3.0 to -5.0 |

| N-H···F | Hydrogen Bond | -1.5 to -3.0 |

| C-H···F | Weak Hydrogen Bond | -0.5 to -1.5 |

| Ring···Ring | π-π Stacking | -1.0 to -2.5 |

Note: These values are estimations based on computational studies of similar halogenated and aminated aromatic compounds and are for illustrative purposes.

The interplay of these attractive and repulsive forces, as modeled by MD simulations, would ultimately determine the most stable three-dimensional arrangement of the molecules in a crystal. The size and polarizability of the bromine atoms, combined with the hydrogen bonding capacity of the amine and the electronic influence of the fluorine atom, suggest a complex and potentially polymorphic crystalline landscape for this compound.

Structure-Reactivity Relationship (SAR) and Design Principles through In Silico Approaches

In silico approaches are fundamental to establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. For this compound, SAR studies would focus on how the specific arrangement of the dibromo and fluoro substituents on the benzylamine (B48309) scaffold influences its potential interactions with a biological target. While specific SAR data for this exact molecule is not publicly documented, we can extrapolate design principles from studies on related substituted benzylamines and other halogenated pharmacophores.

The core of SAR analysis lies in systematically modifying a lead compound and observing the resulting changes in activity. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to quantify these relationships. ijpsr.comatlantis-press.com A QSAR model for a series of benzylamine derivatives would use molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to predict biological activity. atlantis-press.com

For this compound, the key structural features for an SAR study would be:

The position and nature of the halogen substituents: The bromine atoms at the 2 and 3 positions create a specific electronic and steric profile. Shifting these halogens or replacing them with other groups (e.g., chlorine, iodine) would be expected to significantly alter activity. Studies on other halogenated compounds have shown that the type of halogen can influence binding affinity, with a general trend of I > Br > Cl. mdpi.com

The benzylamine moiety: The amino group is a primary site for hydrogen bonding and salt bridge formation. Modifications to this group would be a critical aspect of any SAR investigation.

In silico screening and molecular docking are powerful tools for exploring these relationships. nih.gov By docking a library of virtual compounds based on the this compound scaffold into the active site of a target protein, one can predict binding affinities and modes. This can guide the synthesis of more potent and selective analogs. For example, a study on benzamide (B126) derivatives as ROCK1 inhibitors utilized 3D-QSAR and molecular docking to identify key structural features for activity. nih.gov

The following table illustrates a hypothetical SAR for a series of analogs of this compound, based on principles from related studies. The activity is represented by a hypothetical IC₅₀ value against a generic kinase target.

| Compound | R1 | R2 | R3 | Hypothetical IC₅₀ (nM) | Key Inferred Interaction |

| This compound | Br | Br | F | 50 | Halogen bonding, H-bonding |

| Analog 1 | H | Br | F | 250 | Reduced halogen bonding |

| Analog 2 | Br | Br | H | 100 | Altered electronic profile |

| Analog 3 | Cl | Cl | F | 80 | Weaker halogen bonding |

| Analog 4 | I | I | F | 25 | Stronger halogen bonding |

| Analog 5 | Br | Br | CF₃ | 120 | Increased lipophilicity, altered electronics |

Note: This table is for illustrative purposes to demonstrate SAR principles. The IC₅₀ values are hypothetical.

From such a hypothetical analysis, design principles emerge. For instance, the data suggests that two bromine atoms are superior to one, and that iodine at the same positions could enhance potency, likely due to stronger halogen bonding. The fluorine at position 5 appears to be beneficial compared to an unsubstituted ring. These in silico derived principles provide a rational basis for the design of new molecules with potentially improved properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the various NMR-active nuclei within 2,3-Dibromo-5-fluorobenzylamine, namely ¹H, ¹³C, and ¹⁹F, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

¹H NMR for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the amine protons.

The aromatic region will feature two signals for the two protons on the phenyl ring.

H-6: This proton is flanked by a bromine atom (at C-1, which is C-CH2NH2) and another proton (H-4). It is also subject to a four-bond coupling with the fluorine atom (⁴J-H-F). It is predicted to appear as a doublet of doublets.

H-4: This proton is positioned between the fluorine atom (C-5) and a proton (H-6). It will exhibit a three-bond coupling to the fluorine (³J-H-F) and a three-bond coupling to H-6 (³J-H-H). This will likely result in a triplet or a doublet of doublets.

The aliphatic region will contain signals for the benzylic and amine groups.

Benzylic Protons (-CH₂NH₂): These two protons are chemically equivalent and are expected to produce a singlet around 3.8-4.0 ppm. chemicalbook.com The exact shift is influenced by the surrounding aromatic substituents.

Amine Protons (-NH₂): These protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. The signal is expected in the range of 1.5-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-4 | ~7.3 - 7.5 | dd |

| Aromatic H-6 | ~7.5 - 7.7 | dd |

| Benzylic -CH₂ | ~3.8 - 4.0 | s |

| Amine -NH₂ | ~1.5 - 2.5 | br s |

s = singlet, br s = broad singlet, dd = doublet of doublets

¹³C NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. For this compound, seven distinct signals are anticipated. The chemical shifts are heavily influenced by the electronegative halogen substituents.

Aromatic Carbons: The six aromatic carbons will have shifts in the typical range of 110-165 ppm. The carbon attached to fluorine (C-5) will show a large one-bond C-F coupling constant (¹J-C-F) and is expected to be found at the lower field end of this range (more shielded). The carbons bonded to bromine (C-2, C-3) will be deshielded. The carbon bearing the aminomethyl group (C-1) and the remaining aromatic carbon (C-4, C-6) will have shifts determined by the combined electronic effects of all substituents. Quaternary carbons (C-1, C-2, C-3, C-5) are expected to show weaker signals than the protonated carbons (C-4, C-6). acdlabs.com

Benzylic Carbon (-CH₂NH₂): This carbon is expected to resonate in the range of 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₂NH₂ | ~40 - 50 |

| Aromatic C-4 | ~115 - 125 (doublet due to C-F coupling) |

| Aromatic C-6 | ~120 - 130 (doublet due to C-F coupling) |

| Aromatic C-2 | ~125 - 135 |

| Aromatic C-3 | ~130 - 140 |

| Aromatic C-1 | ~140 - 150 |

¹⁹F NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this molecule, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic environment created by the bromine and aminomethyl groups. This signal will be split into a multiplet, likely a triplet or a doublet of doublets, due to coupling with the adjacent aromatic protons (H-4 and H-6).

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. emerypharma.comoxinst.com A key cross-peak would be observed between the aromatic protons H-4 and H-6, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the benzylic -CH₂ protons to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. ugm.ac.id It is invaluable for piecing together the molecular skeleton. Expected key correlations include:

The benzylic protons (-CH₂) to the aromatic carbons C-1, C-2, and C-6.

The aromatic proton H-4 to carbons C-2, C-5, and C-6.

The aromatic proton H-6 to carbons C-1, C-2, and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It would confirm the substitution pattern by showing a cross-peak between the benzylic protons (-CH₂) and the adjacent aromatic proton H-6.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which serves as a molecular fingerprint.

The mass spectrum of this compound is expected to show a distinctive molecular ion region due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. ulethbridge.ca This results in a characteristic cluster of peaks for the molecular ion (M⁺):

M⁺: Contains two ⁷⁹Br atoms.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Contains two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. whitman.edu

Key fragmentation pathways would likely involve the cleavage of bonds alpha to the aromatic ring. Common fragments would include:

Loss of the amino group (-NH₂) or aminomethyl group (-CH₂NH₂).

Loss of one or both bromine atoms.

Formation of a dibromo-fluorotropylium ion, a common rearrangement for benzyl (B1604629) derivatives. whitman.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. The calculated monoisotopic mass for the molecular formula C₇H₆Br₂FN provides a precise target for this analysis. warwick.ac.uk

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion Formula | Calculated m/z | Identity |

|---|---|---|

| [C₇H₆⁷⁹Br₂FN]⁺ | 280.8852 | Molecular Ion (M⁺) |

| [C₇H₆⁷⁹Br⁸¹BrFN]⁺ | 282.8831 | [M+2]⁺ |

| [C₇H₆⁸¹Br₂FN]⁺ | 284.8811 | [M+4]⁺ |

| [C₇H₅⁷⁹Br₂F]⁺ | 265.8774 | [M-NH₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group would typically show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range. The aromatic ring itself will produce several signals, including C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The presence of halogen substituents is also detectable; the C-F stretch is expected in the 1000-1400 cm⁻¹ range, while the C-Br stretches would appear at lower frequencies, typically between 500 and 650 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amine (N-H) | Scissoring (Bending) | 1590 - 1650 |

| Aromatic (C-H) | Stretch | 3010 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Alkyl (C-H) | Stretch | 2850 - 2960 |

| C-N | Stretch | 1020 - 1250 |

| C-F | Stretch | 1000 - 1400 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structural Determination

Although a specific crystal structure for this compound is not publicly available, such an analysis would be crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts or starting materials.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC analysis would likely be performed on a non-polar or medium-polarity capillary column, with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The retention time would be characteristic of the compound under specific conditions of temperature programming and carrier gas flow rate.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a polar compound like this compound, reverse-phase HPLC would be the method of choice. This would typically involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid additive to control the ionization of the amine group. A UV detector would be effective for detection, given the aromatic nature of the compound. HPLC is particularly useful for quantifying the purity of the compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

A suitable mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would be developed to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate. The spots can be visualized under UV light due to the aromatic ring. The retention factor (Rf) value is a key parameter in TLC, and the product would be expected to have an Rf value distinct from that of the reactants.

Role in the Synthesis of Complex Molecular Architectures and Advanced Materials

Precursor in the Synthesis of Polysubstituted Heterocycles

There is currently no specific information available in peer-reviewed literature or patents that demonstrates the use of 2,3-Dibromo-5-fluorobenzylamine as a direct precursor in annulation reactions to form quinoxaline (B1680401) or indole (B1671886) ring systems. General synthetic routes to quinoxalines often involve the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org Similarly, various named reactions for indole synthesis, such as the Fischer or Madelung synthesis, utilize different starting materials. nih.gov While the functional groups of this compound suggest potential for transformation into suitable intermediates for these syntheses, direct application has not been documented.

The scientific literature does not currently contain examples of this compound being used as a building block for the construction of complex polycyclic aromatic systems. The synthesis of such systems often relies on methods like intramolecular photocyclization (Mallory reaction) of stilbene-type derivatives or other coupling strategies. researchgate.netmdpi.com The utility of this compound in this context has not been reported.

Building Block for Functional Materials

There are no available research articles or patents that describe the integration of this compound into polymer architectures or its use in macromolecular design.

The use of this compound in the development of photoactive compounds or sensitizers, such as BODIPY derivatives, is not documented in the current scientific literature.

While non-covalent interactions are crucial in the formation of supramolecular assemblies with fluorinated compounds, nih.govmdpi.com there is no specific research demonstrating the use of this compound in forming such structures.

Applications in Advanced Catalysis and Ligand Design

The strategic placement of halogen atoms and an amino group on the phenyl ring of this compound provides multiple avenues for its application in catalysis. The bromine atoms can serve as points for cross-coupling reactions, while the amino group can be functionalized to create sophisticated ligand frameworks. The fluorine atom, in turn, can modulate the electronic properties of the molecule, influencing the reactivity and stability of its derivatives.

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. The development of effective chiral ligands is central to the success of this field. This compound can be envisioned as a valuable scaffold for the synthesis of novel chiral ligands.

The primary amine group of this compound can be readily transformed into a variety of functional groups commonly found in chiral ligands, such as amides, phosphinamides, and secondary or tertiary amines. For instance, reaction with a chiral acyl chloride could yield a chiral amide, which could then coordinate to a metal center. Alternatively, the amine could be reductively aminated with a chiral aldehyde or ketone to produce a chiral secondary amine.

The bromine atoms on the aromatic ring offer further opportunities for elaboration. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reaction, chiral moieties can be introduced at these positions. This dual functionalization, at both the amino group and the bromine atoms, allows for the creation of intricate, three-dimensional ligand architectures. The electronic-withdrawing nature of the fluorine atom can also influence the Lewis basicity of the amino group and the electron density of the aromatic ring, potentially fine-tuning the catalytic activity and enantioselectivity of the resulting metal complexes.

A hypothetical synthetic route to a chiral phosphine-amide ligand derived from this compound is outlined below:

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | This compound | Chiral acyl chloride | Acylation | Chiral N-(2,3-dibromo-5-fluorobenzyl)amide |

| 2 | Chiral N-(2,3-dibromo-5-fluorobenzyl)amide | Diphenylphosphine | Buchwald-Hartwig amination | Chiral phosphine-amide ligand |

This table illustrates a potential pathway to a bidentate ligand where one bromine atom is substituted with a phosphine (B1218219) group, a common coordinating group in catalysis.

The immobilization of catalysts onto solid supports offers several advantages, including ease of separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. The functional groups of this compound make it a promising candidate for anchoring catalytic species onto a support material.

The primary amine group can be used to covalently attach the molecule to a variety of solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles, that have been functionalized with appropriate electrophilic groups (e.g., isocyanates, epoxides, or acid chlorides). Once tethered, the bromine atoms can be converted into catalytically active sites. For example, a palladium-catalyzed reaction could be used to introduce a phosphine ligand, which could then coordinate to a catalytically active metal.

Furthermore, this compound could serve as a precursor for the synthesis of organocatalysts. The amine group itself can act as a Lewis base or be transformed into a more complex organocatalytic moiety, such as a thiourea (B124793) or a squaramide, through reaction with an appropriate isothiocyanate or squarate ester. These functionalized molecules could then be used as homogeneous organocatalysts or be immobilized on a solid support.

The following table summarizes potential transformations of this compound for the development of supported catalysts and organocatalysts:

| Functional Group | Transformation | Resulting Moiety | Application |

| Amino group | Reaction with functionalized silica | Immobilized amine | Supported catalyst precursor |

| Amino group | Reaction with isothiocyanate | Thiourea | Organocatalyst |

| Bromo group | Palladium-catalyzed phosphination | Phosphine ligand | Supported metal catalyst |

| Bromo group | Lithiation and reaction with electrophile | Functionalized aromatic ring | Diverse catalyst structures |

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Routes

The current synthesis of many halogenated benzylamines relies on traditional methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of more environmentally friendly synthetic strategies.

A significant advancement in this area is the move towards using renewable resources. For instance, researchers have demonstrated the feasibility of producing benzylamines from lignin (B12514952), a major component of biomass. cas.cntum.de This process involves the depolymerization of lignin followed by a direct conversion of the resulting lignin-oil into benzylamines using a palladium-on-carbon (Pd/C) catalyst. cas.cntum.de While not yet applied to 2,3-Dibromo-5-fluorobenzylamine specifically, this approach represents a paradigm shift towards sustainable chemical production.

Another avenue for greener synthesis involves the use of water as a solvent and employing recyclable catalysts. organic-chemistry.org For example, an "on-water" synthesis of 2-substituted quinolines using benzylamine (B48309) as a nucleophilic catalyst has been reported, highlighting the potential for aqueous media in organic synthesis. organic-chemistry.org Adapting such methods for the synthesis of halogenated benzylamines could significantly reduce the environmental footprint.

Furthermore, improving the atom economy of synthetic reactions is a key aspect of green chemistry. The Gabriel synthesis, a traditional method for preparing primary amines, is known for its poor atom economy. rsc.org Developing alternative methods that minimize byproducts is crucial. One promising approach is the use of recoverable protecting agents for primary amines, which can be recycled and reused. rsc.org

Key strategies for greener synthesis of halogenated benzylamines are summarized in the table below:

| Strategy | Description | Potential Benefits |

| Biomass Valorization | Utilization of renewable feedstocks like lignin to produce benzylamines. cas.cntum.de | Reduces reliance on fossil fuels, promotes a circular economy. |

| Aqueous Synthesis | Using water as a reaction solvent, often with a recyclable catalyst. organic-chemistry.org | Reduces use of volatile organic compounds, simplifies product isolation. |

| Improved Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. rsc.org | Minimizes waste generation, increases efficiency. |

| Catalytic Hydrogenation | Employing catalytic hydrogenation of halogenated benzonitriles in the presence of ammonia (B1221849). google.com | Offers a more direct and potentially cleaner route to benzylamines. |

Exploration of Novel Catalytic Transformations Involving Halogenated Benzylamines

The presence of multiple halogen atoms on the benzene (B151609) ring of this compound offers a rich platform for novel catalytic transformations. These reactions can be used to introduce further chemical complexity and generate a diverse range of derivatives.

Palladium-catalyzed reactions are particularly versatile for the functionalization of aryl halides. organic-chemistry.org For instance, palladium complexes can catalyze the benzylation of various nucleophiles with benzylic esters, a reaction that could be adapted for the derivatization of the benzylamine moiety. organic-chemistry.org Copper-catalyzed cross-dehydrogenative coupling reactions also present a powerful tool for forming C-N bonds, enabling the direct synthesis of α-substituted primary benzylamines from alkylarenes. chemistryviews.org

Another area of interest is the selective functionalization of C-F bonds. While challenging due to the high bond strength, recent advances have shown that selective C-F bond cleavage is possible. researchgate.net For example, a visible light photoredox catalytic method has been developed for the selective cleavage of a single C-F bond in trifluoromethyl ketones. researchgate.net Applying similar strategies to this compound could open up new avenues for its derivatization.

The table below highlights some promising catalytic transformations:

| Transformation | Catalyst/Reagent | Potential Application |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes with ligands like DPPF or DPEphos. organic-chemistry.org | Functionalization of the bromo-substituents. |

| Copper-Catalyzed C-N Coupling | Copper(I) iodide with a phenanthroline ligand. chemistryviews.org | Synthesis of α-substituted derivatives. |

| Photoredox Catalysis | Visible light photoredox catalysts. researchgate.net | Selective functionalization of the C-F bond. |

| Three-Component Reactions | Zinc-mediated or palladium-catalyzed systems. organic-chemistry.org | Efficient construction of complex molecules in a single step. |

Advanced Functionalization and Derivatization Strategies

Beyond catalytic transformations, there is a need to explore advanced strategies for the functionalization and derivatization of this compound. These strategies can be used to fine-tune the compound's properties for specific applications.

One approach is the use of chiral α-substituted benzylamines as reagents in asymmetric synthesis. google.com These reagents can be used to introduce chirality and separate diastereomeric intermediates, which is particularly valuable in the synthesis of enantiomerically pure pharmaceuticals. google.com

The development of modular approaches for the synthesis of complex molecules is also a key area of research. For example, a modular reaction has been developed for the formation of benzylic difluoroarylethylamines from readily accessible components. acs.org This type of strategy could be adapted to create a library of derivatives of this compound with diverse functionalities.

Furthermore, the synthesis of novel heterocyclic scaffolds is an important area of organic chemistry. acs.org The unique substitution pattern of this compound could be leveraged to construct novel azaindoline and azaindole derivatives, which are important structural motifs in many biologically active compounds. acs.org

Application in Novel Material Science Contexts Beyond Current Scope

The unique electronic and structural properties of polyhalogenated aromatic compounds suggest that this compound could find applications in material science. Polycyclic aromatic hydrocarbons (PAHs), which share some structural similarities with the aromatic core of the target molecule, are known to have interesting electronic and optical properties. nih.govmdpi.comnih.gov

Research into the properties of microparticles composed of PAHs has implications for understanding their behavior in various environments, including in space. kent.ac.uk The presence of heavy bromine atoms in this compound could lead to interesting photophysical properties, such as enhanced phosphorescence, which could be exploited in the development of new optical materials.

Furthermore, the ability of benzylamines to act as corrosion inhibitors suggests that this compound could be investigated for its potential to protect metal surfaces. nih.gov The presence of multiple halogen atoms might enhance its binding to metal surfaces and improve its inhibitory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2,3-Dibromo-5-fluorobenzylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation of a fluorobenzylamine precursor. For example, bromination of 5-fluorobenzylamine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) can yield the dibrominated product. Optimization includes adjusting stoichiometry (e.g., 2.2 equiv Br₂ per substitution site) and reaction time (12–24 hours) to minimize over-bromination. Continuous flow reactors, as described for similar halogenated benzyl chlorides, may enhance reproducibility in scaled-up syntheses . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended .

Q. How should researchers characterize this compound to confirm structural fidelity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting due to bromine and fluorine electronegativity).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.90 for C₇H₅Br₂FNH₂).

- Elemental Analysis : Validate Br/F content (±0.3% tolerance).

Cross-reference data with NIST-standardized databases for halogenated aromatics to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Due to potential toxicity and reactivity:

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store at 2–8°C in amber glass vials to prevent photodegradation.

- Neutralize waste with 10% sodium thiosulfate before disposal.

Safety guidelines for structurally similar halogenated compounds (e.g., 1,4-Dibromo-2,3-difluorobenzene) emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of Br (ortho/para-directing) and F (meta-directing) creates a polarized aromatic ring, favoring nucleophilic attack at specific positions. For example, in Suzuki coupling, the fluorine atom at position 5 may deactivate the ring, requiring Pd-catalyzed conditions (e.g., Pd(PPh₃)₄, K₂CO₃) at elevated temperatures (80–100°C). Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) may arise from solvent polarity or assay pH. To reconcile

- Standardize assay conditions (e.g., PBS buffer at pH 7.4, DMSO ≤1% v/v).

- Use orthogonal validation methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays).

- Cross-check purity via HPLC (≥95%) to rule out byproduct interference .

Q. How can researchers leverage this compound as a building block for synthesizing fluorinated bioactive molecules?

- Methodological Answer : The amine group enables functionalization via reductive amination or acylation. For example:

- Reductive Amination : React with ketones/aldehydes (e.g., 4-fluorobenzaldehyde) using NaBH₃CN in methanol (RT, 6 hours).

- Cross-Coupling : Employ Buchwald-Hartwig amination with aryl halides (e.g., 4-bromoanisole) under Pd₂(dba)₃/Xantphos catalysis.

Monitor regioselectivity using LC-MS and compare with PubChem-derived reaction pathways for analogous compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.